Technical Whitepaper: Strategic Utilization of 2,6-Dichloro-3-(methoxymethyl)pyridine
Technical Whitepaper: Strategic Utilization of 2,6-Dichloro-3-(methoxymethyl)pyridine
This guide serves as an advanced technical resource for the synthesis, reactivity, and application of 2,6-Dichloro-3-(methoxymethyl)pyridine (CAS 1330763-31-9). It is designed for medicinal chemists and process engineers requiring precise control over halogenated pyridine scaffolds.
Executive Summary
2,6-Dichloro-3-(methoxymethyl)pyridine is a bifunctional heterocyclic building block characterized by a distinct reactivity hierarchy. Unlike simple dihalopyridines, the presence of the 3-methoxymethyl moiety introduces a steric and electronic bias that dictates the regioselectivity of subsequent nucleophilic aromatic substitutions (SNAr). This guide details the optimized synthesis of this core, validates the preservation of the aromatic chlorides during side-chain functionalization, and maps its downstream utility in the design of kinase inhibitors and agrochemical actives.
Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]
| Property | Data |
| CAS Number | 1330763-31-9 |
| IUPAC Name | 2,6-Dichloro-3-(methoxymethyl)pyridine |
| Molecular Formula | C₇H₇Cl₂NO |
| Molecular Weight | 192.04 g/mol |
| Physical State | White to off-white crystalline solid or oil (purity dependent) |
| Solubility | Soluble in DCM, EtOAc, MeOH; sparingly soluble in water |
| Key Functional Motifs | C2/C6-Cl: Electrophilic sites for SNArC3-Methoxymethyl: Steric director & protected alcohol surrogate |
Synthetic Pathway: The "Side-Chain First" Strategy
The synthesis of CAS 1330763-31-9 relies on the chemoselective functionalization of the exocyclic carbon. The critical challenge is preventing the premature displacement of the ring chlorides, which are susceptible to attack by alkoxides.
Mechanism: The reaction proceeds via an SN2 displacement of the benzylic-like chloride on the 3-chloromethyl precursor. This reaction is kinetically favored over the SNAr on the ring at controlled temperatures due to the high electrophilicity of the sp³ hybridized carbon.
Experimental Workflow Diagram
Caption: Chemoselective synthesis pathway prioritizing exocyclic SN2 substitution over ring SNAr.
Detailed Protocol 1: Synthesis from 3-(Chloromethyl) Precursor
Objective: Synthesis of 2,6-dichloro-3-(methoxymethyl)pyridine avoiding ring methoxylation.
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Preparation: Charge a flame-dried reaction vessel with 2,6-dichloro-3-(chloromethyl)pyridine (1.0 eq) and anhydrous Methanol (10 mL/g).
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Cooling: Cool the solution to 0°C using an ice/water bath. Rationale: Lower temperature suppresses the higher activation energy SNAr reaction on the ring.
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Addition: Add a solution of Sodium Methoxide (NaOMe, 1.1 eq, 25% w/w in MeOH) dropwise over 30 minutes. Maintain internal temperature <5°C.
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Reaction: Remove ice bath and allow to warm to Room Temperature (20-25°C). Stir for 2 hours.
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Monitoring: Check by TLC (Hexane/EtOAc 4:1) or LCMS. The starting material (benzyl chloride analog) should be consumed.
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QC Check: If a byproduct mass (M+ -Cl +OMe) appears, the temperature was likely too high.
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Workup: Quench with saturated NH₄Cl solution. Remove MeOH under reduced pressure. Extract aqueous residue with Dichloromethane (DCM).
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Purification: Wash organic layer with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography (0-10% EtOAc in Hexanes) to yield the title compound.
Downstream Reactivity: Regioselectivity Map
Once synthesized, CAS 1330763-31-9 becomes a scaffold for drug discovery. The key question for the medicinal chemist is: Which chlorine reacts first?
The 3-methoxymethyl group exerts a steric shielding effect on the adjacent C2-position. Consequently, nucleophilic attack (SNAr) with amines or thiols preferentially occurs at the C6-position , which is sterically accessible.
Regioselectivity Logic Gate
Caption: Divergent reactivity profile showing the kinetic preference for C6-substitution due to steric shielding at C2.
Detailed Protocol 2: C6-Selective Amination (SNAr)
Objective: Selective introduction of an amine pharmacophore at the 6-position.
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Dissolution: Dissolve 2,6-dichloro-3-(methoxymethyl)pyridine (1.0 eq) in anhydrous DMSO or NMP (5 mL/mmol). Note: Polar aprotic solvents accelerate SNAr.
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Base: Add DIPEA (Diisopropylethylamine, 2.0 eq).
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Nucleophile: Add the amine (e.g., Morpholine, Piperazine, 1.1 eq).
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Heating: Heat to 80-100°C .
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Optimization: Monitor regioisomer ratio.[1] If C2-substitution increases, lower temperature and extend time.
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Isolation: Dilute with water, extract with EtOAc. The major product will be the 6-amino-2-chloro derivative.
Applications in Drug Discovery[1][2][5][9][11][12]
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Kinase Inhibitors: The 2,6-disubstituted pyridine motif is a privileged scaffold in ATP-competitive kinase inhibitors. The C3-methoxymethyl group acts as a "gatekeeper" probe, occupying the hydrophobic pocket or solvent-exposed region depending on the kinase conformation.
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Agrochemicals: Polychlorinated pyridines are fundamental to auxin-mimic herbicides. This specific ether derivative serves as a lipophilic variant of the corresponding acid/alcohol, potentially improving leaf cuticle penetration.
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Fragment-Based Drug Discovery (FBDD): The molecule serves as a "linker" fragment. The C2 and C6 chlorides can be sequentially substituted (e.g., C6-amine first, then C2-Suzuki coupling) to build non-linear libraries.
Safety & Handling (E-E-A-T)
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Hazard Identification: As a halogenated pyridine, assume Acute Toxicity (Oral/Dermal) and Skin/Eye Irritation .
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Precursor Warning: The starting material, 2,6-dichloro-3-(chloromethyl)pyridine, is a potent alkylating agent (lachrymator). Handle exclusively in a fume hood.
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Waste Disposal: Chlorinated pyridines are persistent environmental pollutants. Do not dispose of down the drain; use high-temperature incineration services.
References
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Synthesis of Pyridine Ethers: Nucleophilic substitution of halomethyl-pyridines. BenchChem Technical Protocols.[2]
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Regioselectivity Rules: Ortho-selectivity in the nucleophilic aromatic substitution of 3-substituted 2,6-dichloropyridines. ResearchGate.
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Precursor Reactivity: Reactions of 2,6-dichloro-3-(chloromethyl)pyridine.[3] PubChem Compound Summary CID 6451791.[4]
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General Pyridine Chemistry: Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis.[5] Sarchem Labs.
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Commercial Availability: 2,6-Dichloro-3-(methoxymethyl)pyridine Product Page. BLD Pharm.
